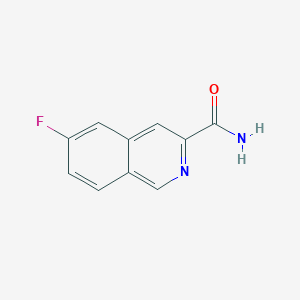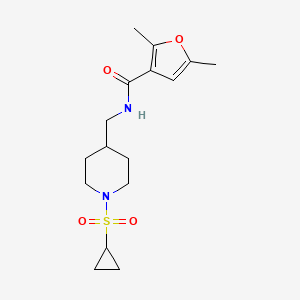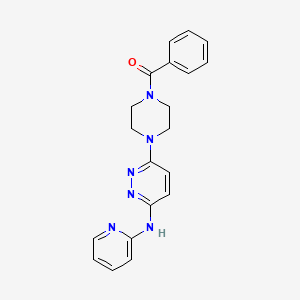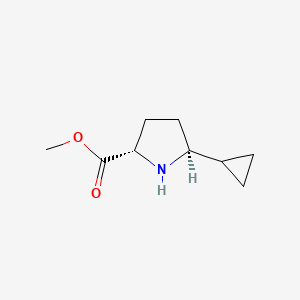![molecular formula C18H17NO4S B3007381 2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid CAS No. 1097205-19-0](/img/structure/B3007381.png)
2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid" is a derivative of the 1,2,3,4-tetrahydroisoquinoline class, which is a structural motif found in a variety of biologically active compounds. These compounds are of significant interest in drug discovery, particularly for the design of peptidomimetic drugs and as rigidified bioisosteres of amino acids .
Synthesis Analysis
The synthesis of related 1,2-dihydroisoquinolin-3(4H)-imines can be achieved through a copper(I)-catalyzed three-component reaction involving (E)-2-ethynylphenylchalcone, sulfonyl azide, and amine. This method proceeds under mild conditions and is efficient, providing good to excellent yields . Additionally, the synthesis of 2-sulfonylquinolines has been demonstrated through a copper-catalyzed deoxygenative C2-sulfonylation of quinoline N-oxides, which is a practical method yielding products with various substituents .
Molecular Structure Analysis
The molecular structure of compounds in this class often includes a sulfonyl group, which can significantly impact the biological activity and selectivity of the compound. For instance, the presence of an acidic hydrogen on the aminosulfonyl group has been shown to be important for the selectivity of certain inhibitors towards phenylethanolamine N-methyltransferase (PNMT) over alpha 2-adrenoceptors .
Chemical Reactions Analysis
The chemical reactivity of these compounds is highlighted by the ability to undergo various transformations. For example, a cascade halosulfonylation of 1,7-enynes has been established, which involves a sulfonyl radical-triggered addition and cyclization sequence. This reaction pathway allows for the synthesis of densely functionalized 3,4-dihydroquinolin-2(1H)-ones, showcasing the potential for creating molecular complexity through multiple bond-forming events .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid" are not detailed in the provided papers, the properties of related compounds suggest that the sulfonyl group and the isoquinoline core contribute to the compound's acidity, electron-withdrawing character, and overall reactivity. These attributes are crucial for the biological activity and selectivity of these molecules in drug design .
Scientific Research Applications
Synthesis and Biological Activity
- Some derivatives of 2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid have been synthesized and evaluated for COX-2 inhibitory activity. One particular derivative demonstrated significant COX-2 inhibition at a specific concentration (Hayun et al., 2012).
Chemical Synthesis Techniques
- A high-yielding synthesis method for variously substituted 2,3-dihydro-1H-spiro[isoquinoline-4,4′-piperidine], an analog, was reported using N-(2-nitrophenyl)sulfonyl as both an activating and protecting group (Jian Liu et al., 2006).
- The preparation of 3,4-Dihydro-5-hydroxy-1(2H)-isoquinolinone, a related compound, involved a three-step reaction process, demonstrating the versatility of synthesis approaches in this chemical family (Huang Wei-yi, 2006).
Molecular Structure Analysis
- The molecular structure of a potent broad-spectrum antibacterial isothiazoloquinolone, which is closely related to 2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid, was established using NMR spectroscopy and X-ray crystallography, highlighting the significance of structural analysis in drug development (A. Hashimoto et al., 2007).
Catalysis and Reactions
- The synthesis of 2,3-dihydroquinazolin-4(1H)-ones, catalyzed by succinimide-N-sulfonic acid, is an example of a green and environmentally benign procedure that can be related to the synthesis pathways of similar compounds (M. Ghashang et al., 2015).
- Visible-light-driven reactions have been employed for the synthesis of sulfonylated benzo[4,5]imidazo[2,1-a]isoquinolin-6(5H)-ones, demonstrating advanced methodologies in the synthesis of complex molecules like 2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid (Chen Wang et al., 2021).
properties
IUPAC Name |
2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c20-18(21)17-12-15-8-4-5-9-16(15)13-19(17)24(22,23)11-10-14-6-2-1-3-7-14/h1-11,17H,12-13H2,(H,20,21)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCGREOYPXYTQL-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)S(=O)(=O)C=CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(N(CC2=CC=CC=C21)S(=O)(=O)/C=C/C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-naphthamide](/img/structure/B3007305.png)



![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B3007310.png)
![5-amino-1-[(4-bromophenyl)methyl]-N-(3,4-dimethylphenyl)triazole-4-carboxamide](/img/structure/B3007311.png)
![4-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B3007312.png)

![3-chloro-2-{2-[(5-nitro-2-pyridinyl)sulfanyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B3007317.png)
![3,5-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B3007319.png)
